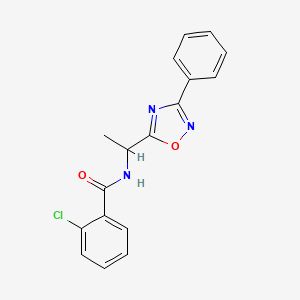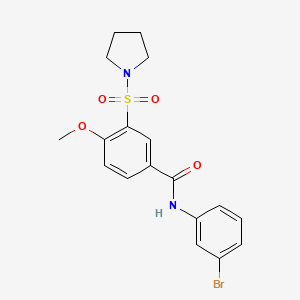
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TBAQ, is a synthetic compound that has been widely used in scientific research. It belongs to the class of quinoline-based compounds and has been found to exhibit a range of biological activities.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied for its biological activities, including its anticancer, antiviral, and antibacterial properties. It has been found to inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been reported to inhibit the replication of HIV-1 and hepatitis C virus. In addition, this compound exhibits antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, it has been proposed that this compound may exert its biological activities through the inhibition of enzymes involved in DNA replication and repair. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication, and to induce DNA damage in cancer cells. Furthermore, this compound has been shown to inhibit the activity of RNA polymerase, an enzyme that is essential for the replication of RNA viruses.
Biochemical and Physiological Effects:
This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis. In addition, this compound has been found to modulate the expression of genes involved in cell cycle regulation and DNA damage response. This compound has also been reported to exhibit anti-inflammatory activity, which may be beneficial for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a cost-effective compound that exhibits a range of biological activities. It has been found to be relatively non-toxic to normal cells, making it a promising candidate for further development as a therapeutic agent. However, this compound has low solubility in water, which may limit its use in certain experimental settings. In addition, further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety.
Direcciones Futuras
Future research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide should focus on elucidating its mechanism of action and identifying its molecular targets. In addition, further studies are needed to optimize the synthesis of this compound and to develop more efficient methods for its delivery. This compound may also have potential applications in the treatment of other diseases, such as viral infections and inflammatory diseases. Furthermore, this compound may be used as a lead compound for the development of novel therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a promising compound that exhibits a range of biological activities. It has been found to inhibit the growth of cancer cells, to inhibit the replication of viruses, and to exhibit antibacterial and anti-inflammatory activities. Further research is needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety. This compound may have potential applications in the treatment of cancer, viral infections, and inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)benzamide involves the reaction between 2-hydroxy-3-tert-butylbenzaldehyde and 8-aminoquinoline in the presence of acetic acid and acetic anhydride. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis of this compound has been optimized to achieve high yields and purity, making it a cost-effective compound for scientific research.
Propiedades
IUPAC Name |
N-tert-butyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-21(2,3)23(20(25)15-9-5-4-6-10-15)14-17-13-16-11-7-8-12-18(16)22-19(17)24/h4-13H,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGRYQCFRIOZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

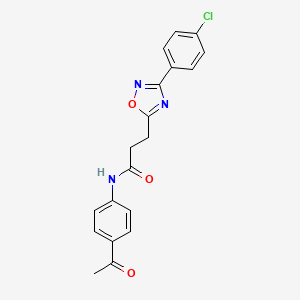
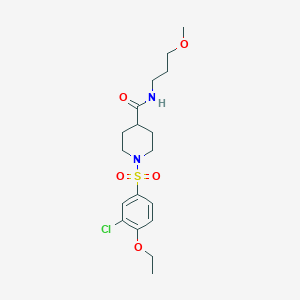


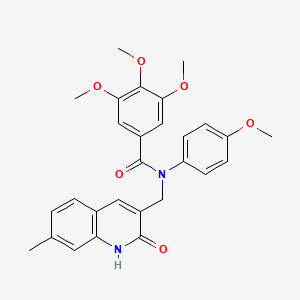
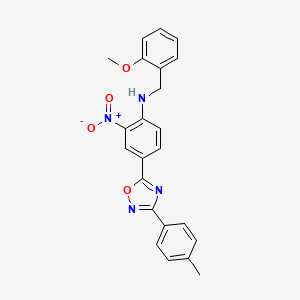
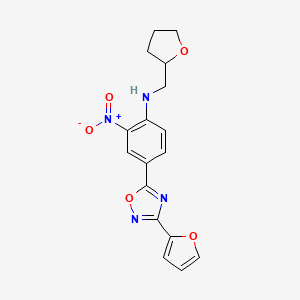
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696593.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7696601.png)

